molecular formula C30H42ClN3O5 B8276980 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride CAS No. 239463-70-8

3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride

Cat. No.: B8276980
CAS No.: 239463-70-8
M. Wt: 560.1 g/mol
InChI Key: OKXAFOMCBQVAHI-ZMBIFBSDSA-N
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Description

3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride is a compound developed by Kissei Pharmaceutical Co., Ltd. It is a highly selective alpha-1A receptor antagonist, primarily investigated for its potential use in treating glaucoma by lowering intraocular pressure .

Preparation Methods

The synthetic routes and reaction conditions for 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride involve multiple steps, including the formation of the core structure and subsequent functionalization. The industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride exerts its effects by selectively antagonizing the alpha-1A adrenergic receptors. This action leads to the relaxation of smooth muscles in the eye, facilitating the outflow of aqueous humor and thereby reducing intraocular pressure. The molecular targets involved include the alpha-1A adrenergic receptors, and the pathways affected are those related to adrenergic signaling .

Comparison with Similar Compounds

3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride can be compared with other alpha-1A receptor antagonists, such as tamsulosin and silodosin. While all these compounds share a similar mechanism of action, this compound is unique in its high selectivity for the alpha-1A receptor, which may result in fewer side effects and improved efficacy in treating glaucoma .

Similar compounds include:

    Tamsulosin: Another alpha-1A receptor antagonist used primarily for treating benign prostatic hyperplasia.

    Silodosin: An alpha-1A receptor antagonist with applications similar to tamsulosin but with a different side effect profile.

Properties

CAS No.

239463-70-8

Molecular Formula

C30H42ClN3O5

Molecular Weight

560.1 g/mol

IUPAC Name

3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate;hydrochloride

InChI

InChI=1S/C30H41N3O5.ClH/c1-6-36-25-10-7-8-11-26(25)37-17-13-32-21(2)18-22-19-23-12-15-33(27(23)24(20-22)28(31)34)14-9-16-38-29(35)30(3,4)5;/h7-8,10-12,15,19-21,32H,6,9,13-14,16-18H2,1-5H3,(H2,31,34);1H/t21-;/m1./s1

InChI Key

OKXAFOMCBQVAHI-ZMBIFBSDSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C3C(=C2)C=CN3CCCOC(=O)C(C)(C)C)C(=O)N.Cl

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C3C(=C2)C=CN3CCCOC(=O)C(C)(C)C)C(=O)N.Cl

Origin of Product

United States

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